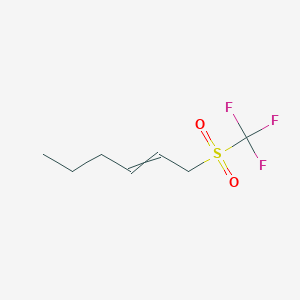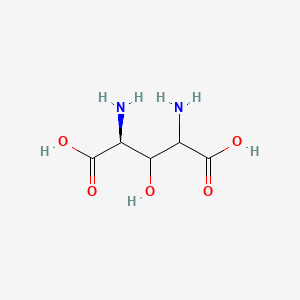
1-(Trifluoromethanesulfonyl)hex-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoromethanesulfonyl)hex-2-ene is an organic compound with the molecular formula C7H11F3O2S It is characterized by the presence of a trifluoromethanesulfonyl group attached to a hex-2-ene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Trifluoromethanesulfonyl)hex-2-ene typically involves the reaction of hex-2-ene with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows: [ \text{Hex-2-ene} + \text{CF}_3\text{SO}_2\text{Cl} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Trifluoromethanesulfonyl)hex-2-ene undergoes various types of chemical reactions, including:
Addition Reactions: The double bond in hex-2-ene allows for addition reactions with halogens, hydrogen, and other electrophiles.
Substitution Reactions: The trifluoromethanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products depending on the reagents and conditions used.
Common Reagents and Conditions
Halogenation: Reacts with bromine or chlorine to form dihalogenated products.
Hydrogenation: Catalytic hydrogenation using palladium or platinum catalysts converts the double bond to a single bond.
Nucleophilic Substitution: Nucleophiles such as amines or thiols can replace the trifluoromethanesulfonyl group.
Major Products Formed
Dihalogenated Products: Formed by addition of halogens.
Hydrogenated Products: Formed by catalytic hydrogenation.
Substituted Products: Formed by nucleophilic substitution.
Scientific Research Applications
1-(Trifluoromethanesulfonyl)hex-2-ene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.
Medicinal Chemistry: Investigated for its potential use in drug development due to its unique chemical properties.
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Trifluoromethanesulfonyl)hex-2-ene depends on the specific reaction it undergoes. In addition reactions, the double bond in hex-2-ene acts as a nucleophile, attacking electrophiles such as halogens or hydrogen. In substitution reactions, the trifluoromethanesulfonyl group is replaced by a nucleophile, forming a new bond. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
1-(Trifluoromethanesulfonyl)hex-2-ene can be compared with other similar compounds such as:
Hex-2-ene: Lacks the trifluoromethanesulfonyl group, making it less reactive in certain reactions.
1-(Trifluoromethanesulfonyl)but-2-ene: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.
1-(Trifluoromethanesulfonyl)hexane: Saturated analog without the double bond, leading to different reactivity.
The uniqueness of this compound lies in its combination of a reactive double bond and a highly electron-withdrawing trifluoromethanesulfonyl group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
61795-13-9 |
|---|---|
Molecular Formula |
C7H11F3O2S |
Molecular Weight |
216.22 g/mol |
IUPAC Name |
1-(trifluoromethylsulfonyl)hex-2-ene |
InChI |
InChI=1S/C7H11F3O2S/c1-2-3-4-5-6-13(11,12)7(8,9)10/h4-5H,2-3,6H2,1H3 |
InChI Key |
AJFLUGNOXLWDKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CCS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-([1,1'-Biphenyl]-2-yl)-2-oxoethyl]benzene-1-carboximidamide](/img/structure/B14557139.png)




![Pyrimidine, 4-methyl-2-[(2-methylpropyl)thio]-](/img/structure/B14557177.png)

![2-[(2-Methylacryloyl)oxy]cyclohexyl decanoate](/img/structure/B14557194.png)
![4-[2-(2-Bromoethoxy)ethyl]-1-chloro-2-(trifluoromethyl)benzene](/img/structure/B14557196.png)




